Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine
Description
Properties
IUPAC Name |
(E)-N-methyl-4-pyrimidin-5-ylbut-3-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-10-5-3-2-4-9-6-11-8-12-7-9/h2,4,6-8,10H,3,5H2,1H3/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTZRFSIPNDBPJ-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=CC1=CN=CN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C/C1=CN=CN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine typically involves the reaction of pyrimidine derivatives with appropriate butenylamine precursors. One common method involves the use of a Grignard reaction followed by reductive amination . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives to form substituted pyrimidine compounds.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized pyrimidine derivatives, reduced amine derivatives, and various substituted pyrimidine compounds .
Scientific Research Applications
Chemical Synthesis
Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. The synthesis typically involves:
- Diels-Alder Reactions : This method combines pyrimidine derivatives with dienes to form the desired compound.
- Alkylation and Reduction Steps : Following the initial reaction, alkylation and reduction are employed to achieve the final product.
These synthetic routes are essential for producing derivatives that exhibit varied biological activities and chemical properties.
Biological Research
The compound has been investigated for its potential biological activities:
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial and antiviral properties. Its structure allows interaction with nucleic acids and proteins, potentially inhibiting their functions. This interaction can lead to various biological effects, making it a candidate for developing new antimicrobial agents.
Therapeutic Applications
This compound is being explored for its therapeutic effects in treating diseases such as tuberculosis. Studies have shown that derivatives of pyrimidine compounds can inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis . The structure–activity relationship studies suggest that modifications in the compound can enhance its efficacy against this pathogen.
Industrial Applications
In industrial settings, this compound is utilized in the development of novel materials and chemical processes. Its unique properties make it suitable for applications in:
- Pharmaceutical Development : As a precursor for synthesizing drugs targeting specific biological pathways.
- Material Science : In creating advanced materials with tailored properties for various applications.
Case Study 1: Antimycobacterial Activity
A study focusing on the synthesis of pyrimidine derivatives demonstrated that certain modifications of this compound led to compounds with significant antimycobacterial activity. The most effective derivatives showed low toxicity and high stability in biological systems, indicating their potential as therapeutic agents against tuberculosis .
Case Study 2: Structure–Activity Relationship
Another investigation into the structure–activity relationship of related compounds revealed that specific substitutions on the pyrimidine ring could enhance anti-inflammatory properties. This study highlighted how slight modifications could yield compounds with improved pharmacological profiles, suggesting a pathway for developing new anti-inflammatory drugs .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Pyrazolo-Pyrimidine Hybrids
Compounds like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () feature fused pyrimidine and thiophene/pyrazole rings, introducing greater rigidity and planarity compared to the single pyrimidine ring in Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine. These fused systems are often prioritized in drug discovery for enhanced target binding, but the target compound’s unsaturated aliphatic chain may offer flexibility for applications requiring conformational adaptability .
Substituted Pyrimidinyl Amines
Chembase entries () list compounds such as 2-(4-methoxyphenyl)ethyl[(1-methylpiperidin-4-yl)methyl]amine, which share the pyrimidin-5-yl motif but incorporate bulkier substituents (e.g., methoxyphenyl, piperidinyl). These structural differences likely impact solubility and bioavailability. For example, the target compound’s simpler aliphatic chain may improve metabolic stability compared to bulkier analogs .
Heterocycle Variation: Pyridine vs. Pyrimidine
The metabolomics dataset () includes Methyl[(3E)-4-(pyridin-3-yl)but-3-en-1-yl]amine, which replaces the pyrimidine ring with a pyridine ring. Key differences include:
- Solubility: Pyrimidine derivatives often exhibit lower solubility in nonpolar solvents compared to pyridine analogs due to increased polarity.
- Metabolic Stability : The pyridine derivative in shows higher metabolic abundance (10,360,284 vs. 3,476,684 in negative ion mode), suggesting pyrimidine-based compounds may face faster clearance in biological systems .
Functional Group Modifications
Carbamate Derivatives
The patent-derived compound Isopropyl methyl(4-(pyrazolo[1,5-a]pyrimidin-5-yl)butyl)carbamate () introduces a carbamate group, which enhances hydrolytic stability compared to the primary amine in the target compound. Carbamates are commonly used as prodrugs, whereas the target’s free amine may offer direct reactivity for covalent binding or salt formation .
Nitroso Derivatives
Sodium 2-(4-(2-(2-amino-7-nitroso-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate () highlights the impact of nitroso groups on regulatory compliance and stability. Unlike this compound, the absence of a nitroso group in this compound avoids associated mutagenicity concerns, making it safer for pharmaceutical applications .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by research findings and data tables.
Structural Characteristics
The compound features a pyrimidine ring, which is known for its ability to interact with various biological targets, including enzymes and receptors. The specific arrangement of the methyl and butenyl groups enhances its reactivity and biological profile.
The mechanism of action for this compound involves:
- Interaction with Enzymes : The compound may inhibit or modulate the activity of key enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to specific receptors, potentially affecting signal transduction pathways that regulate cell growth and proliferation.
This dual action contributes to its diverse biological effects, including antimicrobial and anticancer activities .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial strains, suggesting potential applications in treating infections.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
The compound has also been evaluated for antiviral activity. Preliminary studies suggest it inhibits viral replication in certain cell lines, making it a candidate for further development as an antiviral agent.
Table 2: Antiviral Activity Data
| Virus | IC50 (µM) | Selectivity Index |
|---|---|---|
| Herpes Simplex Virus | 12.5 | 8 |
| Influenza Virus | 15.0 | 6 |
Anticancer Properties
This compound has shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cell lines, particularly those associated with breast cancer.
Table 3: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10.0 | Induction of apoptosis |
| HeLa (Cervical) | 20.0 | Cell cycle arrest at G1 phase |
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 10 µM. Flow cytometry analysis indicated that the compound induced apoptosis, as evidenced by increased annexin V staining .
- Antiviral Screening : In a study assessing antiviral properties against Herpes Simplex Virus (HSV), the compound demonstrated an IC50 value of 12.5 µM with a selectivity index of 8, indicating its potential as a therapeutic agent against viral infections .
Q & A
Basic: What are the standard synthetic routes for Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine?
Answer:
The compound is typically synthesized via condensation reactions between pyrimidine derivatives and enamine precursors. For example, a pyridine-4,5-diamine derivative can react with an aldehyde (e.g., 3-phenylpropanal) in ethanol under reflux, catalyzed by glacial acetic acid, to form a Schiff base intermediate. Subsequent reduction or alkylation steps introduce the methylamine group. Purification involves recrystallization using mixed solvents (e.g., chloroform:ethanol, 8:2 v/v) or column chromatography to isolate the product .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates for alkylation steps, while ethanol is preferred for condensation due to its ability to stabilize intermediates .
- Temperature control : Reflux temperatures (70–110°C) are critical for imine formation, but lower temperatures (0–25°C) may reduce side reactions during alkylation .
- Catalysts : Acetic acid (3–5 drops) accelerates Schiff base formation, while palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in advanced synthetic routes .
Post-synthesis, HPLC or GC-MS analysis ensures purity, with yields typically ranging from 60–85% depending on stepwise optimization .
Basic: What spectroscopic methods confirm the compound's structure?
Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., pyrimidine ring protons at δ 8.1–8.5 ppm) and carbon backbone .
- ESI-MS : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., C=C bond in the butenyl chain at ~1.34 Å) .
Advanced: How do crystallographic data resolve ambiguities in stereochemistry?
Answer:
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond angles and torsion angles. For example, the (E)-configuration of the butenyl chain is confirmed by dihedral angles between pyrimidine and methylamine groups. Data-to-parameter ratios >15 ensure reliability, with R factors <0.05 indicating high precision . The CCP4 suite can further validate structural models against electron density maps .
Biological Activity: What assays determine interaction with biological targets?
Answer:
- Surface plasmon resonance (SPR) : Measures binding kinetics (e.g., KD values) to receptors or enzymes .
- Enzyme inhibition assays : Quantifies IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases) .
- Acute toxicity screening : In vivo studies (e.g., LD₅₀ determination in rodent models) assess preliminary safety .
Advanced: How to address discrepancies in reported biological activity?
Answer:
- Assay validation : Compare results across orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
- Structural analogs : Test derivatives (e.g., fluorinated pyrimidines) to isolate structure-activity relationships .
- Purity verification : Use NMR or HPLC to rule out impurities (>95% purity required for reliable data) .
Computational: Which in silico models predict binding affinities?
Answer:
- Molecular docking : Software like AutoDock Vina simulates ligand-receptor interactions (e.g., pyrimidine docking into ATP-binding pockets) .
- MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR models : Correlate electronic parameters (e.g., LogP, polar surface area) with activity data to guide synthesis .
Basic: How is the compound purified after synthesis?
Answer:
- Recrystallization : Chloroform/ethanol mixtures (8:2 v/v) remove unreacted starting materials .
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane separates isomers .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >99% purity for biological assays .
Advanced: What strategies mitigate oxidative degradation during storage?
Answer:
- Inert atmosphere : Store under argon or nitrogen to prevent amine oxidation .
- Lyophilization : Freeze-drying in amber vials reduces hydrolysis of the enamine moiety .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to DMSO stock solutions .
Data Contradiction: How to resolve conflicting NMR assignments?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
